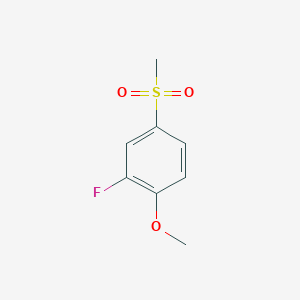

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Übersicht

Beschreibung

Molecular Structure Analysis

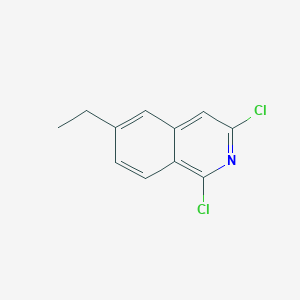

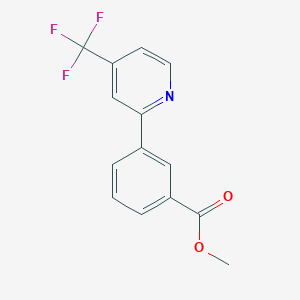

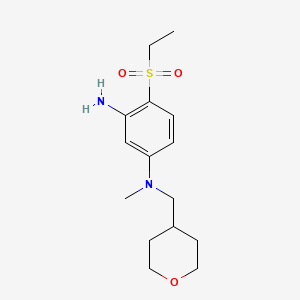

The molecular formula of “2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene” is C8H9FO3S . The average mass is 204.219 Da and the monoisotopic mass is 204.025635 Da . The systematic name of the compound is 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene .

Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm^3 . The boiling point is 351.6±42.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.3±3.0 kJ/mol . The flash point is 166.5±27.9 °C . The index of refraction is 1.497 . The molar refractivity is 46.7±0.4 cm^3 . The polar surface area is 52 Å^2 . The polarizability is 18.5±0.5 10^-24 cm^3 . The surface tension is 35.6±3.0 dyne/cm . The molar volume is 159.4±3.0 cm^3 .

Wissenschaftliche Forschungsanwendungen

Applications in Chemical Synthesis and Solubility Studies

Chemical Reactions and Synthesis :2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene has been studied for its reactivity in chemical synthesis. Pirkuliev et al. (2001) explored the reactions of [fluoro(methylsulfonyloxy)iodo]benzene with acyclic olefins, resulting in 1,2-disulfonates and α-fluoro-β-sulfonyloxy products, indicating its potential in creating complex chemical structures Pirkuliev et al., 2001.

Solubility Characteristics :Understanding the solubility of this compound in various solvents is crucial for its application in different chemical processes. Qian et al. (2014) measured the solubilities of 1-fluoro-4-(methylsulfonyl)benzene in multiple organic solvents, finding a decreasing order of solubility from chloroform to ethanol. This solubility profile is essential for designing processes where this compound is used Qian et al., 2014.

Applications in Material Science and Luminescence

Development of Fluorophores :2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene's derivatives have been used in the development of novel fluorophores. Beppu et al. (2015) presented a benzene-based fluorophore with remarkable properties such as high emission, photostability, and independence from solvent and pH conditions. This discovery opens avenues for its use in imaging applications and as a material for displays Beppu et al., 2015.

Membrane Development for Energy Applications :Kim et al. (2020) used a derivative of this compound in synthesizing semi-crystalline poly (arylene ether) copolymers for proton exchange membranes. These membranes exhibited excellent chemical, mechanical, and electrochemical stability, indicating the potential of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene in energy and fuel cell technologies Kim et al., 2020.

Safety And Hazards

Eigenschaften

IUPAC Name |

2-fluoro-1-methoxy-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKIPWHQSXCLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

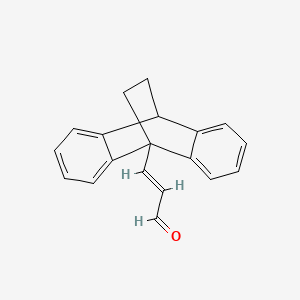

![2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid](/img/structure/B1440826.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)